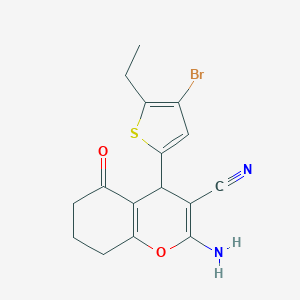
2-amino-4-(4-bromo-5-ethyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-oxo-4H-6,7,8-trihydrochromene-3-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an amino group, a bromo-substituted thienyl group, a carbonitrile group, and a chromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-oxo-4H-6,7,8-trihydrochromene-3-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the bromination of a thienyl precursor, followed by a series of condensation and cyclization reactions to form the chromene core. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize efficiency and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters. The goal is to produce the compound in large quantities while maintaining high quality and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-oxo-4H-6,7,8-trihydrochromene-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding ketone or carboxylic acid, while reduction could produce an alcohol or amine derivative .
Scientific Research Applications
2-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-oxo-4H-6,7,8-trihydrochromene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-oxo-4H-6,7,8-trihydrochromene-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(4-bromo-5-ethyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile: Shares a similar core structure but differs in the ring system.
4-[(4-bromo-5-ethyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone: Contains a similar bromo-thienyl group but has a different core structure.
Uniqueness
The uniqueness of 2-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-oxo-4H-6,7,8-trihydrochromene-3-carbonitrile lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C16H15BrN2O2S |
|---|---|
Molecular Weight |
379.3g/mol |
IUPAC Name |
2-amino-4-(4-bromo-5-ethylthiophen-2-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C16H15BrN2O2S/c1-2-12-9(17)6-13(22-12)14-8(7-18)16(19)21-11-5-3-4-10(20)15(11)14/h6,14H,2-5,19H2,1H3 |
InChI Key |
PCTIMUPDNHHOQY-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(S1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)Br |
Canonical SMILES |
CCC1=C(C=C(S1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(ACETYLAMINO)PHENYL]-3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE](/img/structure/B405022.png)
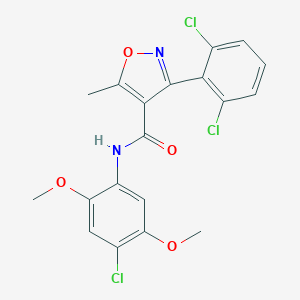

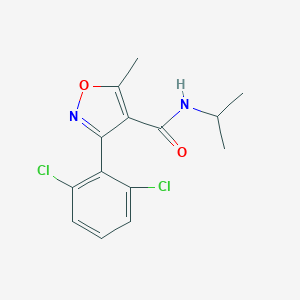
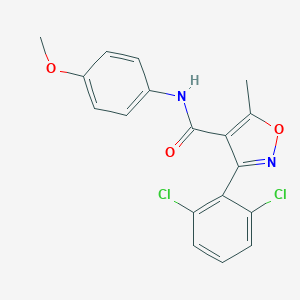
![1-{[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl}-2-ethylpiperidine](/img/structure/B405029.png)
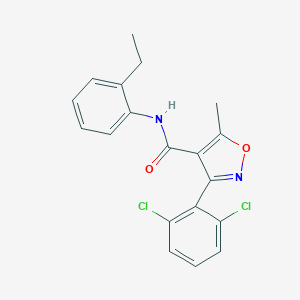

![3-methyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-phenoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B405037.png)
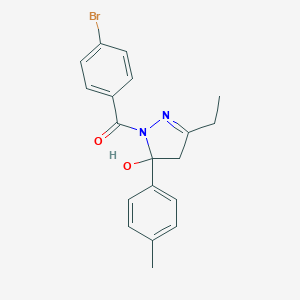
![phenylmethyl 3-{[(4-bromophenyl)amino]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B405040.png)
![10-(2-Chloroethyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B405041.png)
